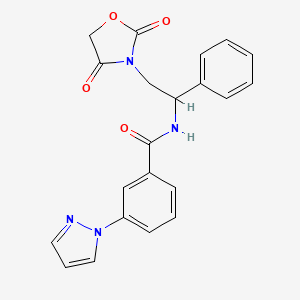
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, structural characteristics, and significant biological activities, supported by relevant case studies and research findings.
Structural Characteristics
The compound features several notable structural elements:
- Oxazolidinone Ring : This contributes to the compound's stability and potential biological interactions.
- Phenylethyl Group : Enhances lipophilicity, potentially aiding in membrane permeability.
- Pyrazole Moiety : Known for its diverse pharmacological properties, including anti-inflammatory and anti-tumor activities.
The molecular formula for this compound is C19H20N4O3, with a molecular weight of approximately 356.39 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the oxazolidinone intermediate.
- Coupling with the phenylethyl group.
- Introduction of the pyrazole moiety through nucleophilic substitution or coupling reactions.
These steps can be optimized for yield and purity using various reaction conditions and purification techniques.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, azomethine derivatives with pyrazole rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. A study evaluating similar pyrazole derivatives revealed effective inhibition against Candida albicans and Staphylococcus aureus, suggesting a potential application in treating fungal and bacterial infections .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies have indicated that derivatives with similar functional groups can inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro.
Study 1: Pyrazole Derivatives in Cancer Research
A recent investigation into pyrazole-based compounds demonstrated their effectiveness as inhibitors of specific cancer cell lines. The study highlighted that modifications to the pyrazole ring significantly influenced the compounds' cytotoxicity profiles. The findings suggest that this compound could be a lead compound for further development in oncology .
Study 2: Antimicrobial Activity Assessment
In a comprehensive bioassay involving various synthesized pyrazole derivatives, this compound was evaluated against standard microbial strains. Results indicated a significant reduction in microbial growth at low concentrations, supporting its potential as an antimicrobial agent .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-19-14-29-21(28)24(19)13-18(15-6-2-1-3-7-15)23-20(27)16-8-4-9-17(12-16)25-11-5-10-22-25/h1-12,18H,13-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKTPFOJNMTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














